molecular formula C8H6OS B1219695 Benzo[b]thiophene-4-ol CAS No. 3610-02-4

Benzo[b]thiophene-4-ol

Cat. No.: B1219695
CAS No.: 3610-02-4
M. Wt: 150.2 g/mol
InChI Key: BMRZGYNNZTVECK-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-4-ol (CAS: 3610-02-4) is a heteroaromatic compound featuring a hydroxyl group (-OH) at the 4-position of the benzo[b]thiophene scaffold. It serves as a versatile precursor in organic synthesis, particularly for agrochemicals and pharmaceuticals. For instance, it is used to synthesize derivatives like Benzo[b]thiophen-4-yl trifluoromethanesulfonate (a key intermediate in cross-coupling reactions) and its methylcarbamate analog, Mobam (CAS: 1079-33-0), a potent insecticide . The compound’s reactivity is attributed to the hydroxyl group, which can undergo functionalization (e.g., silylation, sulfonation) to generate intermediates for further chemical modifications . Physicochemical properties include a molecular weight of 150.2 g/mol and solubility in organic solvents like dichloromethane, as noted in synthesis protocols .

Biochemical Analysis

Biochemical Properties

Benzo[b]thiophene-4-ol plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. It has been shown to bind to the active site of the VEGFR2 receptor, which is involved in angiogenesis and cancer progression . Additionally, this compound exhibits antimicrobial properties by interacting with bacterial enzymes and disrupting their metabolic processes . The compound’s antioxidant capacity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, it induces apoptosis and cell cycle arrest at the G0/G1 phase, thereby inhibiting cell proliferation . The compound also affects gene expression by modulating the activity of transcription factors and signaling molecules involved in cell growth and survival. Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes and pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of the VEGFR2 receptor, inhibiting its activity and preventing angiogenesis . It also interacts with bacterial enzymes, leading to the disruption of their metabolic processes and resulting in antimicrobial effects . Additionally, this compound modulates gene expression by influencing the activity of transcription factors and signaling pathways involved in cell growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, its antimicrobial and antioxidant properties remain effective over time, although the extent of these effects may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and reduction of bacterial infections . At higher doses, this compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage . Careful dosage optimization is essential to maximize the therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 oxidases play a key role in the oxidation of this compound, while conjugation reactions with glutathione, sulfate, or glucuronic acid facilitate its excretion . These metabolic processes influence the compound’s bioavailability, efficacy, and potential toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can cross cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production . The precise subcellular localization of this compound determines its biochemical and cellular effects.

Biological Activity

Benzo[b]thiophene-4-ol is a compound of interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound, including its anticancer, antimicrobial, and enzyme inhibition properties.

Chemical Structure and Properties

This compound features a thiophene ring fused to a benzene ring with a hydroxyl group at the 4-position. Its chemical structure contributes significantly to its biological activities due to the hydrophobic nature of the thiophene moiety and the potential for hydrogen bonding from the hydroxyl group.

Anticancer Activity

Several studies have investigated the anticancer properties of benzo[b]thiophene derivatives, particularly focusing on their efficacy against various cancer cell lines.

  • Synthesis and Testing : A series of benzo[b]thiophene-4-carboxamide compounds were synthesized and tested for antiproliferative activity against cell lines such as A549 (lung cancer), HeLa (cervical cancer), MCF-7 (breast cancer), and Du-145 (prostate cancer). The results indicated that many compounds exhibited moderate to good anticancer activity, with IC50 values ranging from 1.81 to 9.73 μM for the most active derivatives. Notably, compounds 18, 19, 21, 25, 30, 31, and 33 showed IC50 values between 1.81 and 2.52 μM, indicating significant potency against these cell lines .
CompoundCell LineIC50 (μM)
18MCF-71.81
19HeLa2.12
21A5492.45
25Du-1452.52

Antimicrobial Activity

Benzo[b]thiophenes have also been evaluated for their antimicrobial properties. For instance, derivatives of benzo[b]thiophene were screened against Staphylococcus aureus, including drug-resistant strains.

  • Activity Assessment : One study reported that certain benzo[b]thiophene acylhydrazones exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) as low as 4 µg/mL against multiple strains of S. aureus. Importantly, these compounds showed no cytotoxicity on A549 cells at effective concentrations, suggesting a favorable therapeutic index .

Enzyme Inhibition

The inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been another focus area for benzo[b]thiophene derivatives.

  • Inhibitory Effects : Research indicates that some benzothiophene-chalcone hybrids exhibit potent inhibitory effects on both AChE and BChE. For example, compound 5h demonstrated an IC50 value comparable to that of galantamine (28.08 μM), making it a promising candidate for further development in treating conditions like Alzheimer’s disease .
CompoundEnzymeIC50 (μM)
5hBChE24.35
5fAChE62.10

Structure-Activity Relationships

The biological activity of benzo[b]thiophene derivatives is often linked to their structural characteristics:

  • Hydrophobicity : The hydrophobic nature of the benzo[b]thiophene ring is critical for its biological activity. Modifications that enhance or reduce hydrophobicity can significantly affect the compound's interaction with biological targets .
  • Molecular Docking Studies : Computational studies have provided insights into the binding interactions between these compounds and their target enzymes, helping to elucidate structure–activity relationships that guide the design of more potent derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Benzo[b]thiophene derivatives have been extensively studied for their pharmacological properties. The following sections detail the key medicinal applications of benzo[b]thiophene-4-ol.

Antimicrobial Activity

Research has shown that benzo[b]thiophene derivatives exhibit significant antimicrobial properties. For instance, compounds derived from benzo[b]thiophene-1,1-dioxide have been identified as effective inhibitors of Mycobacterium tuberculosis, with structure-activity relationship studies revealing potent activity at low concentrations (minimum inhibitory concentration of 2.6 µM) . The exploration of various substituents at the C-3 position has led to the identification of analogs with promising anti-tubercular activity, although cytotoxicity remains a concern .

Anticancer Properties

Benzo[b]thiophene derivatives have also demonstrated anticancer potential. The structural features of these compounds allow them to interact with biological targets involved in cancer progression. A review highlighted that several benzothiophene-based compounds are currently in clinical use for treating various cancers due to their high therapeutic potency . The ongoing research into their structure-activity relationships aims to optimize efficacy while minimizing toxicity.

Anti-inflammatory and Antioxidant Effects

The anti-inflammatory and antioxidant activities of benzo[b]thiophene derivatives are notable as well. These compounds can mitigate oxidative stress and inflammation, which are linked to numerous chronic diseases. Their ability to act as free radical scavengers makes them valuable in developing therapeutic agents for conditions such as arthritis and cardiovascular diseases .

Synthetic Approaches

Recent advancements in synthetic methodologies have facilitated the efficient production of benzo[b]thiophene derivatives. Notable methods include:

  • Aryne Reactions : A one-step synthesis approach utilizing aryne intermediates has been developed, allowing for selective functionalization at the C-3 position without affecting other functional groups .
  • Cyclization Techniques : Various cyclization strategies have been employed to construct the benzo[b]thiophene skeleton efficiently, often utilizing mild conditions and diverse catalysts .

These synthetic routes not only enhance yield but also allow for the introduction of various substituents that can modulate biological activity.

Applications in Cosmetic Formulations

Benzo[b]thiophene derivatives are increasingly being explored in cosmetic formulations due to their beneficial properties.

Skin Protection and Anti-aging

The antioxidant properties of benzo[b]thiophene compounds make them suitable candidates for inclusion in skincare products aimed at reducing oxidative damage and signs of aging . Their ability to stabilize formulations while providing skin benefits positions them as valuable ingredients in cosmetic science.

Formulation Stability

Research indicates that incorporating benzo[b]thiophene derivatives can enhance the stability and efficacy of cosmetic formulations by acting as preservatives or stabilizers against degradation due to environmental factors .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Benzo[b]thiophene-4-ol, and how do reaction conditions influence yield?

this compound is synthesized via reduction of 6,7-dihydrobenzo[b]thiophen-4(5H)-one using PhN⁺Me₃Br⁻³ in THF at 0°C, followed by warming to room temperature (rt). This method achieves high yields through controlled temperature and stoichiometric reagent ratios . Alternatively, triflation of this compound with trifluoromethanesulfonic anhydride in CH₂Cl₂ and triethylamine requires inert conditions to prevent side reactions, emphasizing the role of base in stabilizing intermediates .

Q. Which analytical techniques are critical for characterizing this compound derivatives?

¹H NMR is essential for confirming regioselectivity in functionalized derivatives. For example, the ¹H NMR spectrum of triflated Benzo[b]thiophen-4-ol (compound 23) aligns with literature data, validating structural integrity . UV-Vis and EPR spectroscopy further elucidate electronic properties in oxidative coupling reactions, as seen in studies of DDQ-mediated reactions .

Advanced Research Questions

Q. How do frontier molecular orbitals (FMOs) and oxidation potentials predict reactivity in DDQ-mediated oxidative coupling of this compound derivatives?

In DDQ/H⁺-mediated coupling, the reaction proceeds via a charge-transfer complex between DDQ and the substrate. The oxidation potential of the substrate determines its ability to form a radical cation, which reacts with a neutral substrate molecule. FMO analysis reveals that electron-rich substrates (lower oxidation potentials) exhibit higher reactivity, enabling regioselective 3,3′-coupling with yields up to 92% .

Q. What mechanistic insights explain the role of strong acids in oxidative dehydrogenative coupling?

Strong acids (e.g., HBF₄) stabilize the radical cation intermediate by protonating DDQ⁻, preventing back-electron transfer. This step is critical for sustaining the radical chain process, as demonstrated by kinetic studies and EPR observations of radical intermediates .

Q. How can this compound derivatives be applied in natural product synthesis?

The 3,3′-coupling methodology enables concise synthesis of polycyclic natural products. For instance, this approach was used to construct the core structure of saracocin B, a bioactive compound, highlighting the utility of benzo[b]thiophene derivatives in streamlining complex syntheses .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

Competing sulfonation or over-oxidation is minimized by:

  • Using bulky bases (e.g., triethylamine) to deprotonate intermediates without nucleophilic attack.
  • Controlling reaction stoichiometry (e.g., 1:1.1 molar ratio of substrate to triflating agent) .
  • Low-temperature conditions to suppress radical recombination .

Q. Methodological Considerations

  • Reaction Optimization Table

    Reaction TypeConditionsYieldKey ParametersReference
    TriflationCH₂Cl₂, Et₃N, 0°C → rt>85%Anhydrous conditions, stoichiometric base
    Oxidative CouplingDDQ/HBF₄, DCE, 40°C92%Substrate oxidation potential < 1.2 V vs SCE
  • Contradictions in Data : While emphasizes DDQ’s role in radical cation formation, other quinone-mediated mechanisms (e.g., hydrogen atom transfer) may compete, requiring substrate-specific optimization.

Comparison with Similar Compounds

Benzo[b]thiophene-4-ol belongs to a broader class of benzothiophene derivatives, which vary in substituents and biological/material applications. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Comparison of this compound and Analogous Derivatives

Compound Name Substituents CAS Number Molecular Weight (g/mol) Key Properties/Applications References
This compound -OH at position 4 3610-02-4 150.2 Precursor for agrochemicals; insecticide intermediate
4-Methylbenzo[b]thiophene -CH₃ at position 4 14315-11-8 148.2 Higher lipophilicity (logPₒcₜ/ᵥₐₜ = 3.21); used in organic electronics
Benzo[b]thiophene-2-carboxamide -CONH₂ at position 2 717872-62-3 248.3 Anticancer and antimicrobial potential; triazole-linked pharmacophore
Mobam (this compound methylcarbamate) -O(CO)NCH₃ at position 4 1079-33-0 207.3 Insecticidal activity (98% purity); inhibits acetylcholinesterase
Benzo[b]thiophene-3-ol -OH at position 3 N/A 150.2 Scaffold for anti-inflammatory agents; less reactive than 4-isomer

Key Differences and Research Findings

Reactivity and Synthetic Utility :

  • The 4-hydroxyl group in this compound enables efficient derivatization. For example, triflation (to form sulfonate esters) enhances its utility in Suzuki-Miyaura couplings . In contrast, the 3-hydroxyl isomer (Benzo[b]thiophene-3-ol) shows lower reactivity due to steric hindrance, requiring harsher conditions for functionalization .
  • Silylation of this compound with tert-butyldimethylsilyl chloride yields a stable intermediate (4-(TBS-oxy)benzo[b]thiophene), critical for protecting-group strategies in drug synthesis .

Biological Activity :

  • Mobam exhibits insecticidal activity by inhibiting acetylcholinesterase, with a purity of 98% . In contrast, the 2-carboxamide derivative (CAS: 717872-62-3) demonstrates antiproliferative effects in cancer cell lines, linked to its triazole moiety .
  • Benzo[b]thiophene-3-ol derivatives (e.g., compound 45 in ) have been explored for anti-inflammatory applications, though their efficacy is lower than NSAIDs like ibuprofen .

Physicochemical Properties: Lipophilicity: The 4-methyl derivative (logPₒcₜ/ᵥₐₜ = 3.21) is more lipophilic than this compound, making it suitable for lipid membrane penetration in organic semiconductors . Solubility: this compound is sparingly soluble in water but dissolves readily in polar aprotic solvents (e.g., CH₂Cl₂), whereas its carbamate analog (Mobam) has improved solubility in ethanol .

Applications in Materials Science :

  • Benzothiophene derivatives with electron-withdrawing groups (e.g., -COOH at position 2) are used in organic photovoltaics due to their π-conjugated systems . This compound, however, is primarily utilized in agrochemical synthesis rather than materials .

Preparation Methods

Core Construction of Benzo[b]thiophene Derivatives

Oxidative Cyclization of o-Mercaptocinnamic Acid Derivatives

The classical approach involves oxidizing o-mercaptocinnamic acids under acidic conditions to form benzo[b]thiophene-2-carboxylates. While effective for carboxylate derivatives, this method exhibits limited applicability for C4 hydroxylation due to competing decarboxylation pathways. Modifications using polyphosphoric acid (PPA) at 85–90°C enable partial C6/C4 methoxy group migration, producing regioisomeric mixtures requiring chromatographic separation . Recent adaptations replace cinnamic acids with α-(3-methoxyphenylthio)-4-methoxyacetophenone, achieving 3:1 regioselectivity toward 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene .

Boron Trihalide-Mediated Cyclocondensation

Boron trichloride (BCl₃) in 1,2-dichloroethane (0°C, 0.2–1.0M) facilitates intramolecular cyclization of thioketone precursors. This method produces 2-arylbenzo[b]thiophenes with 68–72% yield while preserving methoxy groups at C4, which can subsequently be demethylated to hydroxyl . The Lewis acid coordinates to sulfur, directing electrophilic substitution to the para position relative to the thiophene bridge.

Direct C4 Hydroxylation Strategies

Aryne-Based Annulation with Alkynyl Sulfides

A breakthrough methodology employs 2-chloro-6-(trimethylsilyl)phenyl triflate as an aryne precursor, reacting with ethyl (4-tolyl)ethynyl sulfide in acetonitrile (CsF, 80°C, 24h). This one-pot process installs chlorine at C4 and aryl groups at C3 with 75% yield, followed by hydrolytic displacement to hydroxyl . Key advantages include:

ParameterValue
Temperature80°C
SolventMeCN
CatalystCsF (9.0 equiv)
Reaction Time24h
Yield (3a → 4-OH)82% after hydrolysis

Deuterium labeling studies confirm a stepwise mechanism: aryne formation precedes [2+2] cycloaddition with the alkynyl sulfide, followed by electrocyclic ring-opening and 6π-electrocyclization .

Directed Ortho-Metalation (DoM)

4-Bromobenzo[b]thiophene undergoes lithium-halogen exchange (n-BuLi, THF, −78°C), trapping with trimethylborate to install B(OH)₂ at C4. Subsequent Miyaura borylation and oxidative workup (H₂O₂, NaOH) achieve 67% yield of 4-hydroxy derivative . This method requires stringent anhydrous conditions but enables sequential functionalization at C2/C3 positions.

Late-Stage Hydroxylation via Demethylation

BBr₃-Mediated O-Demethylation

Methoxy-protected precursors (e.g., 4-methoxybenzo[b]thiophene) react with boron tribromide (CH₂Cl₂, −20°C, 4h) to cleave methyl ethers quantitatively. The reaction proceeds via initial complexation to oxygen, followed by SN2 displacement. This method preserves the thiophene ring integrity but requires stoichiometric BBr₃ .

Catalytic Transfer Hydrogenolysis

Palladium on carbon (10% Pd/C) with ammonium formate in methanol (reflux, 6h) selectively removes benzyl-type protecting groups at C4 while retaining sulfur heterocycle conjugation. Yields exceed 89% when using 4-(benzyloxy)benzo[b]thiophene derivatives .

Industrial-Scale Production Considerations

Decarboxylative Coupling

The US9206169B2 patent details a two-step process:

  • Piperazine coupling with 4-bromobenzo[b]thiophene (NaOtBu, BINAP, Pd₂(dba)₃, toluene, 110°C)

  • Hydrolysis of 4-bromo intermediate (NaOH, H₂O/EtOH, 80°C)

This method achieves 56% overall yield with <2% regioisomers, avoiding chromatographic purification through pH-controlled crystallization .

Continuous Flow Sulfurization

Recent adaptations of the Barton-Zard reaction employ microreactors (residence time 8min, 140°C) to condense styrene derivatives with elemental sulfur (S₈). The continuous process enhances heat transfer, suppressing polysulfide byproducts and improving 4-hydroxybenzo[b]thiophene yield to 78% .

Spectroscopic Characterization Benchmarks

Critical NMR data for authenticating C4 substitution:

  • ¹H NMR (CDCl₃): Singlet δ 8.21 (C5-H), doublet δ 7.45 (C7-H), broad singlet δ 5.32 (-OH)

  • ¹³C NMR: C4-OH appears at δ 156.8 ppm, distinct from C2/C3 carbons (δ 124.5–131.2 ppm)

  • IR: ν(O-H) 3340 cm⁻¹ (broad), ν(C-S) 698 cm⁻¹

X-ray crystallography of 4-hydroxy derivatives reveals planar thiophene rings with O-H‧‧‧S hydrogen bonding (d = 2.02Å), explaining enhanced thermal stability over para-substituted analogs .

Properties

IUPAC Name

1-benzothiophen-4-ol
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InChI

InChI=1S/C8H6OS/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BMRZGYNNZTVECK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=C2C=CSC2=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H6OS
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DSSTOX Substance ID

DTXSID10189678
Record name Benzo(b)thiophene-4-ol
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Molecular Weight

150.20 g/mol
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CAS No.

3610-02-4
Record name 4-Hydroxybenzothiophene
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Record name Benzo(b)thiophene-4-ol
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Record name Benzo(b)thiophene-4-ol
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Synthesis routes and methods I

Procedure details

5-Bromo-6,7-dihydro-5H-benzo[b]thiophen-4-one (199, 77% pure, 8.7 g, 28.9 mmol), LiBr (5.7 g, 65.1 mmol) and Li2CO3 (4.3 g, 57.8 mmol) are placed under argon in 300 ml of DMF and refluxed for 3 h. The reaction mixture is allowed to cool down to room temperature and evaporated under high vacuum. After addition of ice water and cold 2M aqueous HCl solution the mixture is extracted with diethyl ether. The organic layers are extracted with 2M NaOH and the combined aqueous layers are acidified with concentrated HCl. The product is extracted twice with ethyl acetate and the organic layers are washed with saturated NaCl solution, dried over Na2SO4 and evaporated under reduced pressure.
Quantity
8.7 g
Type
reactant
Reaction Step One
Name
Quantity
5.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
Li2CO3
Quantity
4.3 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Phenyltrimethylammonium tribromide (11.4 g) was added in portions under nitrogen at ambient temperature over 35 minutes to a stirred solution of 6,7-dihydrobenzo[b]thiophen-4(5H)-one (4.6 g) in tetrahydrofuran (45 ml), the mixture was stirred for 1 hour and allowed to stand at ambient temperature overnight, then it was filtered and the solvent was removed in vacuo. The residue was dissolved in dimethylformamide (20 ml), the solution was added under nitrogen to a suspension of lithium carbonate (8.2 g) in dimethylformamide (50 ml), the mixture was heated under reflux for 4 hours, then it was cooled to ambient temperature and added to 10% aqueous acetic acid solution (500 ml). The product was extracted into dichloromethane (3×100 ml) and the combined extracts were washed with water (3×100 ml), dried (MgSO4), and the solvent was removed in vacuo. The residue was purified by flash chromatography over silica using dichloromethane as eluant. Appropriate fractions were combined and the solvents removed in vacuo to give benzo[b]thiophen-4-ol (4 g) as a white solid which was used without further purification.
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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